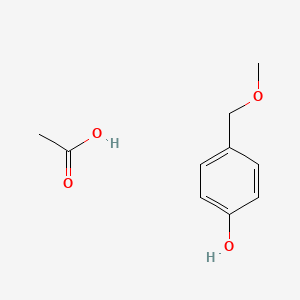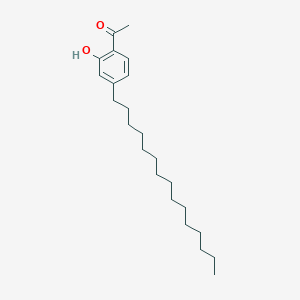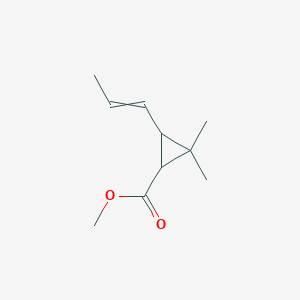
Thiopivalophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiopivalophenone is an organosulfur compound characterized by the presence of a thioketone functional group
準備方法
Synthetic Routes and Reaction Conditions
Thiopivalophenone can be synthesized through several methods. One common approach involves the reaction of pivalophenone with tetraphosphorus decasulfide, which yields this compound and its S-sulfides . Another method includes the use of 4-dimethylaminophenyllithium, pivalonitrile, and carbon disulfide, following the Ahmed-Lwowski method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Thiopivalophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioketones, depending on the specific reagents and conditions used.
科学的研究の応用
Thiopivalophenone has several applications in scientific research:
作用機序
The mechanism of action of thiopivalophenone involves its interaction with specific molecular targets, such as enzymes and receptors. It can form complexes with metal ions, which can modulate its reactivity and biological activity . The compound’s thioketone group plays a crucial role in its interactions with biological molecules, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Thiobenzophenone: Similar to thiopivalophenone but with different substituents, affecting its reactivity and applications.
Thioacetophenone: Another thioketone with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl group and a thioketone functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
特性
CAS番号 |
40920-09-0 |
|---|---|
分子式 |
C11H14S |
分子量 |
178.30 g/mol |
IUPAC名 |
2,2-dimethyl-1-phenylpropane-1-thione |
InChI |
InChI=1S/C11H14S/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
BGJSVUIPVFCFRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=S)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


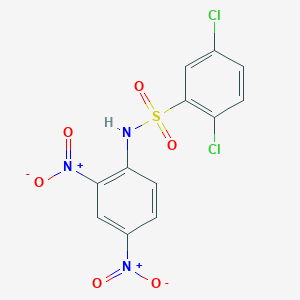
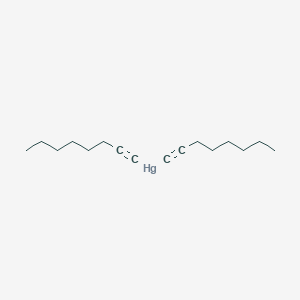
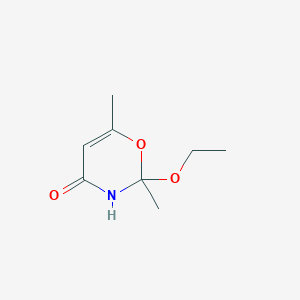
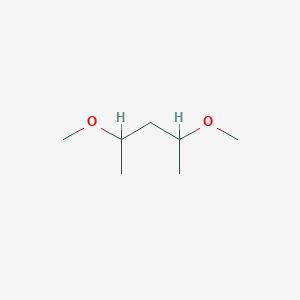
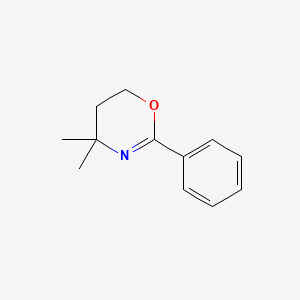
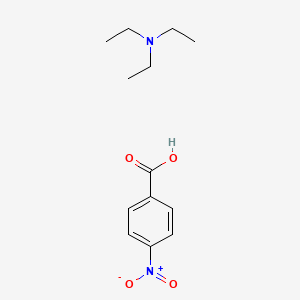
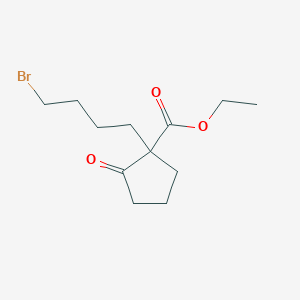
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)


